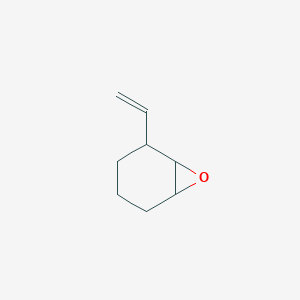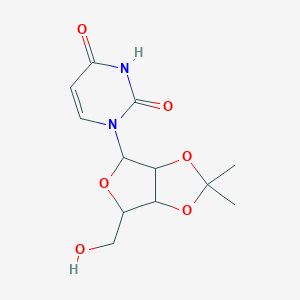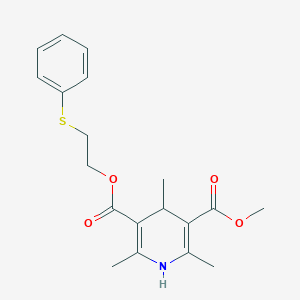
Pca 4248
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von PCA 4248 beinhaltet die Reaktion von 2-(Phenylthio)ethylamin mit 5-Methoxycarbonyl-2,4,6-trimethyl-1,4-dihydropyridin-3-carbonsäure unter spezifischen Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid und einen Katalysator, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit beinhalten, einschließlich Temperaturkontrolle, Reaktionszeit und Reinigungsschritte wie Umkristallisation oder Chromatographie .
Analyse Chemischer Reaktionen
PCA 4248 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.
Substitution: Substitutionsreaktionen können an der Phenylthiogruppe auftreten, was zur Bildung verschiedener Derivate führt. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
PCA 4248 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen:
Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Platelet-aktivierenden Faktor-Rezeptorantagonisten zu untersuchen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es den Rezeptor für den Platelet-aktivierenden Faktor antagonisiert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der verschiedene biologische Reaktionen vermittelt, darunter die Aggregation von Blutplättchen, Entzündungen und die Immunantwort . Durch die Blockierung des Rezeptors hemmt this compound die durch Platelet-aktivierenden Faktor aktivierten nachgeschalteten Signalwege, wodurch seine biologischen Wirkungen reduziert werden .
Wirkmechanismus
PCA 4248 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is a G-protein-coupled receptor that mediates various biological responses, including platelet aggregation, inflammation, and immune response . By blocking the receptor, this compound inhibits the downstream signaling pathways activated by platelet-activating factor, thereby reducing its biological effects .
Vergleich Mit ähnlichen Verbindungen
PCA 4248 ist unter den Platelet-aktivierenden Faktor-Rezeptorantagonisten aufgrund seiner spezifischen chemischen Struktur und seiner hohen Affinität zum Rezeptor einzigartig. Ähnliche Verbindungen umfassen:
CV-3988: Ein weiterer Platelet-aktivierender Faktor-Rezeptorantagonist mit einer anderen chemischen Struktur.
SC-236: Eine strukturell verwandte Verbindung mit vergleichbaren biologischen Aktivitäten. Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und Selektivität für den Platelet-aktivierenden Faktor-Rezeptor, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNAWNKZMNTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924617 | |
| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123875-01-4 | |
| Record name | Pca 4248 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PTeMC suitable for drug delivery applications?
A1: PTeMC exhibits several properties that make it attractive for drug delivery:
- Biocompatibility: PTeMC demonstrates minimal toxicity towards human cells. Studies using human embryonic kidney cells (HEK 293T) show no significant cytotoxicity [].
- Self-assembly: PTeMC, when combined with hydrophilic polymers like poly(ethylene glycol) (PEG), can self-assemble into nano-sized micelles in aqueous solutions [, ]. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
- Controlled Release: The rate of drug release from PTeMC-based micelles can be tuned. For instance, decreasing the length of the PTeMC block in mPEG-PTeMC micelles leads to a faster release of the drug ibuprofen [].
- pH Sensitivity: By incorporating specific functional groups, such as amine groups, into the PTeMC structure, the resulting micelles can be designed to respond to changes in pH []. This characteristic is particularly beneficial for targeted drug delivery to acidic tumor microenvironments.
Q2: Can you provide an example of how PTeMC has been utilized for drug delivery in research?
A2: Researchers have successfully synthesized a block copolymer consisting of poly(6,14-dimethyl-1,3,9,11-tetraoxa-6,14-diaza-cyclohexadecane-2,10-dione) (PADMC) and PTeMC (PADMC-b-PTeMC) []. This copolymer self-assembles into micelles capable of encapsulating anticancer drugs like camptothecin (CPT) and doxorubicin (DOX). Notably, these micelles exhibit pH-dependent behavior:
- Enhanced Cellular Uptake: In acidic conditions (pH 5.8), mimicking the tumor microenvironment, the micelles show significantly higher uptake by cancerous HeLa cells compared to normal physiological pH [].
- Accelerated Drug Release: The acidic environment also triggers a volume expansion of the micelles, leading to a faster release of the encapsulated CPT [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


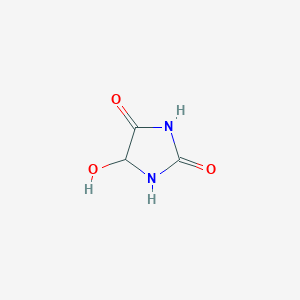
![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)
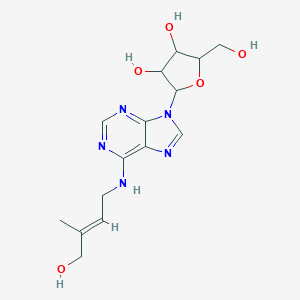
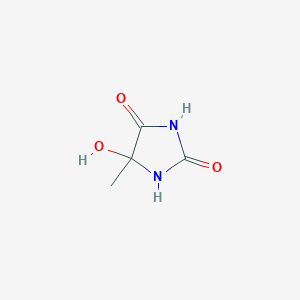
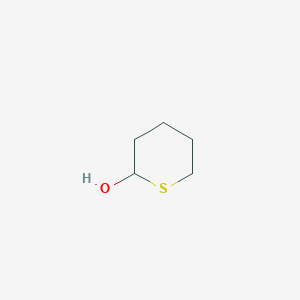
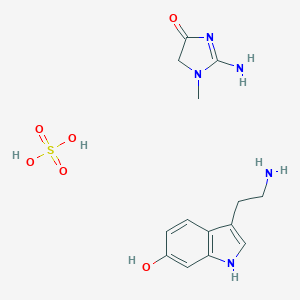
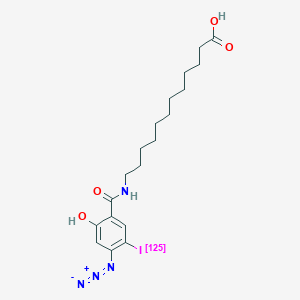
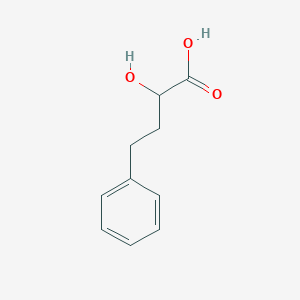
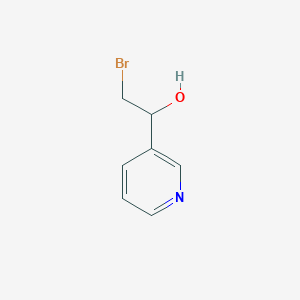
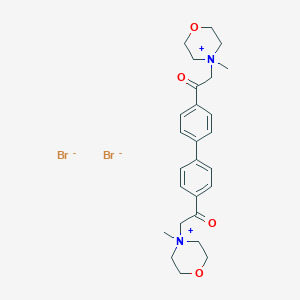
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B43831.png)
